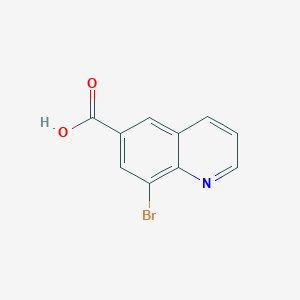

8-bromoquinoline-6-carboxylic Acid

Description

BenchChem offers high-quality 8-bromoquinoline-6-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-bromoquinoline-6-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-bromoquinoline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-5-7(10(13)14)4-6-2-1-3-12-9(6)8/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUAIBVSZBTFKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

8-bromoquinoline-6-carboxylic acid CAS number and identifiers

CAS Registry Number: 791632-21-8[1]

Executive Summary

In the landscape of medicinal chemistry, 8-bromoquinoline-6-carboxylic acid represents a high-value "orthogonal scaffold." Unlike simple quinolines, this molecule possesses two distinct chemical handles—an aryl bromide at position C8 and a carboxylic acid at position C6—positioned on a bicyclic heteroaromatic core.

This dual-functionality allows for sequential, selective functionalization, making it an ideal candidate for Fragment-Based Drug Discovery (FBDD). The C8-bromide serves as a portal for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C6-acid allows for amide bond formation to tune solubility and lipophilicity. This guide outlines the physicochemical profile, validated synthetic routes, and strategic application of this scaffold in kinase and antibacterial research.

Identity & Physicochemical Profile[2][3][4]

The accurate identification of this isomer is critical, as the 6-bromo-8-carboxylic acid isomer (CAS 64507-38-6) is a common impurity or misidentified structure in commercial catalogs.

| Property | Data Specification |

| CAS Registry Number | 791632-21-8 |

| IUPAC Name | 8-Bromoquinoline-6-carboxylic acid |

| Molecular Formula | C₁₀H₆BrNO₂ |

| Molecular Weight | 252.06 g/mol |

| SMILES (Canonical) | OC(=O)c1cc(Br)c2ncccc2c1 |

| InChIKey | DZBCQPBAPWTCCE-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow solid |

| Predicted pKa | ~3.8 (Carboxylic acid), ~2.1 (Quinoline Nitrogen) |

| Solubility | Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in water (neutral pH) |

Synthetic Methodology

Retrosynthetic Analysis

The most robust route to the 6,8-disubstituted quinoline core is the Skraup Synthesis or its milder variant, the Doebner-Miller reaction . The strategic choice of precursor determines the regioselectivity.

To achieve the 8-bromo-6-carboxy substitution pattern, the starting material must be 4-amino-3-bromobenzoic acid .

-

Regiochemistry Logic: The amine directs the cyclization to the ortho position. In 4-amino-3-bromobenzoic acid, one ortho position is blocked by the bromine atom (C3 of the benzene ring). Consequently, cyclization occurs exclusively at the unsubstituted ortho position (C5), yielding the 8-bromo-6-substituted quinoline.

Protocol: Modified Skraup Synthesis

Note: The traditional Skraup reaction can be violent. This protocol uses a moderator (ferrous sulfate) and a controlled oxidant (sodium m-nitrobenzenesulfonate) to ensure safety and yield.

Reagents:

-

4-Amino-3-bromobenzoic acid (1.0 eq)

-

Glycerol (3.0 eq)

-

Sulfuric acid (conc., solvent/catalyst)[2]

-

Sodium m-nitrobenzenesulfonate (0.6 eq, Oxidant)

-

Ferrous sulfate (Catalytic, moderator)

Step-by-Step Workflow:

-

Setup: In a heavy-walled flask equipped with a mechanical stirrer and reflux condenser, dissolve 4-amino-3-bromobenzoic acid and sodium m-nitrobenzenesulfonate in concentrated sulfuric acid.

-

Addition: Add glycerol dropwise at room temperature.

-

Cyclization: Heat the mixture to 140°C. Critical Control Point: The reaction is exothermic. Monitor internal temperature strictly; if it spikes >150°C, remove the heating mantle immediately.

-

Completion: Maintain reflux for 4–6 hours until LCMS indicates consumption of the aniline precursor.

-

Workup: Pour the reaction mixture onto crushed ice. The amphoteric nature of the product requires careful pH adjustment.

-

Precipitation: Adjust pH to ~4.0–5.0 (the isoelectric point) using 50% NaOH or NH₄OH. The product will precipitate as a solid.

-

Purification: Filter the solid. Recrystallize from DMF/Ethanol or purify via acid-base extraction (dissolve in NaHCO₃, filter insolubles, re-precipitate with HCl).

Visualization: Synthesis Pathway[9]

Figure 1: Regioselective synthesis via modified Skraup cyclization. The steric bulk of the bromine atom forces cyclization to the unhindered ortho-position.

Functionalization & Reactivity Profile

The utility of 8-bromoquinoline-6-carboxylic acid lies in its orthogonal reactivity . The two functional groups react under completely different conditions, allowing for modular library synthesis.

Reactivity Hierarchy

-

C6-Carboxylic Acid: Most reactive toward nucleophiles (after activation). Can be derivatized into amides or esters without affecting the aryl bromide.

-

C8-Aryl Bromide: Inert to amide coupling conditions. Requires transition metal catalysis (Pd, Ni) for activation.

-

N1-Quinoline Nitrogen: Can be oxidized to N-oxide (using mCPBA) to alter electronic properties or direct C2-functionalization.

Experimental Strategy: Sequential Coupling

For library generation, it is generally recommended to perform Amide Coupling First , followed by Cross-Coupling .

-

Reasoning: Carboxylic acids can interfere with palladium catalysts (forming inactive Pd-carboxylates) or require protection during basic cross-coupling conditions. Converting the acid to an amide removes the acidic proton and improves solubility in organic solvents used for Suzuki/Buchwald couplings.

Figure 2: Divergent synthesis map. Path A (Amide coupling first) is preferred to avoid catalyst poisoning by the free acid during metal-catalyzed steps.

Medicinal Chemistry Applications

Kinase Inhibition (Hinge Binding)

The quinoline nitrogen (N1) is a potent hydrogen bond acceptor. In many kinase inhibitors (e.g., Bosutinib analogs), the quinoline core mimics the adenine ring of ATP.

-

Design Tactic: The C6-amide vector projects into the solvent-exposed region (solubilizing group), while the C8-substituent (introduced via Suzuki coupling) can be designed to access the hydrophobic "back pocket" or the gatekeeper residue.

Antibacterial Agents (Gyrase Targeting)

Quinolines are structural congeners of fluoroquinolones. While 8-bromoquinoline-6-carboxylic acid lacks the 4-oxo group essential for DNA gyrase inhibition, it serves as a precursor to 8-substituted-4-quinolones .

-

Transformation: The core can be oxidized to the 4-quinolone or used in bioisosteric replacement studies where the planarity of the quinoline ring is required for intercalation.

Bioisosterism

The 8-bromoquinoline-6-carboxylic acid moiety is often used as a rigidified, lipophilic bioisostere for naphthalene-2-carboxylic acids or indole-5-carboxylic acids. The nitrogen atom lowers the logP relative to naphthalene, improving oral bioavailability.

Handling & Safety Information

-

GHS Classification: Warning.[1][3] Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity (H335).

-

Handling: The compound is an aryl halide and an organic acid. Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store at room temperature (15–25°C) in a desiccator. The bromide is stable, but the carboxylic acid can absorb moisture.

References

-

Horgan, C., & O'Sullivan, T. P. (2022).[4] Recent developments in the practical application of novel carboxylic acid bioisosteres. Current Medicinal Chemistry. Retrieved February 21, 2026, from [Link]

Sources

8-bromoquinoline-6-carboxylic acid SMILES string and InChIKey

An In-depth Technical Guide to 8-Bromoquinoline-6-Carboxylic Acid: A Key Building Block for Advanced Research

Introduction

In the landscape of medicinal chemistry and materials science, the quinoline scaffold stands as a "privileged structure," forming the backbone of numerous therapeutic agents and functional materials.[1][2] Its rigid, bicyclic aromatic system provides a unique three-dimensional framework that can be precisely decorated with functional groups to modulate biological activity and physicochemical properties. This guide focuses on a specific, highly functionalized derivative: 8-bromoquinoline-6-carboxylic acid .

The strategic placement of a bromine atom at the 8-position and a carboxylic acid at the 6-position transforms the simple quinoline core into a versatile and powerful building block. The bromine atom serves as a key handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. Concurrently, the carboxylic acid group offers a classic site for derivatization into amides, esters, and other functional groups, crucial for tuning solubility, cell permeability, and target engagement in drug discovery programs.[3] This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its chemical identity, properties, potential synthetic strategies, applications, and safety considerations.

Chemical Identity and Physicochemical Properties

Accurate identification is paramount in research and development. The canonical identifiers for 8-bromoquinoline-6-carboxylic acid provide a universal language for its representation in databases and publications.

Structural and Registry Information

The fundamental identifiers for 8-bromoquinoline-6-carboxylic acid are summarized below. These codes ensure unambiguous documentation and retrieval of information across global chemical databases.

| Identifier | Value | Source |

| IUPAC Name | 8-bromoquinoline-6-carboxylic acid | [4] |

| CAS Number | 791632-21-8 | [4] |

| Molecular Formula | C₁₀H₆BrNO₂ | [4][5] |

| SMILES String | C1=CC2=CC(=CC(=C2N=C1)Br)C(=O)O | [5] |

| InChIKey | RDUAIBVSZBTFKK-UHFFFAOYSA-N | [5] |

Diagram 1: Chemical Structure of 8-bromoquinoline-6-carboxylic acid

Physicochemical Data

The predicted and measured physicochemical properties are critical for designing experimental conditions, from reaction setups to formulation and biological assays.

| Property | Value | Notes |

| Molecular Weight | 252.07 g/mol | [4] |

| Monoisotopic Mass | 250.95819 Da | [5] |

| XlogP (Predicted) | 2.4 | A measure of lipophilicity.[5] |

| Appearance | Solid (predicted) | Based on related compounds. |

| Storage | Sealed in dry, room temperature | Recommended for maintaining stability.[6] |

Synthesis Strategies and Mechanistic Rationale

A plausible and efficient approach involves the construction of the substituted quinoline ring followed by functional group manipulation. A key strategy in modern synthesis is the late-stage functionalization of a pre-formed core. An exemplary pathway could begin with a precursor like 6-bromo-8-nitroquinoline.[7]

The Causality Behind the Chosen Path:

-

Reduction of the Nitro Group: The nitro group at the C-8 position is a versatile precursor to an amine. A classic and cost-effective method for this transformation is reduction using iron powder in the presence of an acid like acetic acid.[7] This step is robust and generally high-yielding.

-

The Sandmeyer Reaction: The resulting 6-bromoquinolin-8-amine is an ideal substrate for the Sandmeyer reaction. This powerful transformation converts an aromatic amine into a wide range of functional groups via a diazonium salt intermediate.[7] To install the carboxylic acid, the amine is first diazotized with sodium nitrite in a strong acid, and the resulting diazonium salt is then treated with a cyanide source (e.g., copper(I) cyanide) to form a nitrile (6-bromoquinoline-8-carbonitrile).[7]

-

Hydrolysis: The final step is the hydrolysis of the nitrile group to the desired carboxylic acid. This can be achieved under either acidic or basic conditions.

Diagram 2: Plausible Synthetic Pathway

Caption: A logical synthetic route from a nitro-bromo precursor.

Applications in Research and Drug Development

The unique arrangement of functional groups makes 8-bromoquinoline-6-carboxylic acid a highly valuable scaffold for creating libraries of complex molecules for screening and optimization.

-

Medicinal Chemistry Core: Quinoline derivatives exhibit a vast range of biological activities, including anticancer, anti-HIV, antibacterial, and antifungal properties.[2] This specific molecule serves as an ideal starting point for developing novel therapeutics. The carboxylic acid can be coupled with various amines to form a library of amides, a common motif in drug candidates, while the bromo- group allows for Suzuki, Sonogashira, or Buchwald-Hartwig couplings to explore structure-activity relationships (SAR).[1]

-

Probes and Materials Science: The fluorescent nature of some quinoline systems means derivatives can be explored as chemosensors for metal ions or as components in organic light-emitting diodes (OLEDs).[2] The bromo- and carboxylic acid groups allow for covalent incorporation into larger polymer or material frameworks.

Diagram 3: Role in Drug Discovery Workflow

Caption: Workflow from core scaffold to lead optimization.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 8-bromoquinoline-6-carboxylic acid is essential. While comprehensive toxicological data has not been fully investigated, information on similar compounds provides guidance.[8]

-

Hazard Classification: Based on related structures, this compound is anticipated to be an irritant.[9]

-

Personal Protective Equipment (PPE):

-

Handling:

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]

-

Skin: Wash immediately with plenty of soap and running water.[8][11]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[11]

-

-

Storage:

Exemplary Experimental Protocol: Synthesis of 8-Bromoquinoline

To provide a practical context for working with related precursors, the following is a detailed protocol for the synthesis of 8-bromoquinoline, a foundational starting material for many derivatives. This procedure is adapted from established methods.[12][13]

Objective: To synthesize 8-bromoquinoline from 2-bromoaniline via a Skraup-type reaction.

Materials:

-

2-Bromoaniline

-

Acrolein diethyl acetal[13]

-

1N Hydrochloric acid (HCl)[13]

-

Sodium carbonate (Na₂CO₃), solid

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for elution)

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add 2-bromoaniline (~1 mmol).

-

Acidification: To the flask, add 1N HCl solution (82.5 mL).[13]

-

Addition of Reagent: Add acrolein diethyl acetal (2.5 mmol) to the mixture.[13]

-

Reflux: Heat the reaction mixture to reflux (approximately 111 °C) and maintain for 24 hours.[13] The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC).

-

Workup - Neutralization: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully neutralize the mixture to a pH of 7-8 by adding solid sodium carbonate in portions.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).[13]

-

Drying: Combine the organic layers and dry over anhydrous sodium sulfate.[13]

-

Purification: Filter off the drying agent and remove the solvent by evaporation under reduced pressure to yield the crude product.[13] Purify the crude material by column chromatography on silica gel, using a solvent mixture of hexane and ethyl acetate as the eluent to afford pure 8-bromoquinoline.[13]

Conclusion

8-Bromoquinoline-6-carboxylic acid is more than just a chemical compound; it is a strategic tool for innovation. Its carefully arranged functional groups provide a bivalent platform for synthetic diversification, enabling researchers to systematically explore chemical space in the pursuit of novel drugs and materials. By understanding its fundamental properties, synthetic logic, and potential applications, scientists can leverage this powerful building block to accelerate their research and development programs.

References

- PubChemLite. 8-bromoquinoline-6-carboxylic acid (C10H6BrNO2).

- AChemBlock. 8-bromoquinoline-6-carboxylic acid 95% | CAS: 791632-21-8.

- Matrix Scientific. Safety Data Sheet.

- Sigma-Aldrich. 8-Bromoquinoline 98 | 16567-18-3.

- PubChem. 6-Bromo-8-quinolinecarboxylic acid | C10H6BrNO2 | CID 150121.

- ChemicalBook. 8-Bromoquinoline CAS#: 16567-18-3.

- ChemicalBook. 8-Bromoquinoline synthesis.

- Fisher Scientific. SAFETY DATA SHEET.

- TCI Chemicals. SAFETY DATA SHEET.

- BLD Pharm. 791632-21-8|8-Bromoquinoline-6-carboxylic acid.

- Benchchem. Technical Support Center: Synthesis of 6-Bromoquinoline-8-carbonitrile.

- Benchchem. Potential Research Areas for 6-Bromoquinoline-8-carbonitrile: A Technical Guide for Drug Discovery Professionals.

- Al-Zahrani, A. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.

- ResearchGate. Application to carboxylic acid‐containing drugs and natural products.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 8-bromoquinoline-6-carboxylic acid 95% | CAS: 791632-21-8 | AChemBlock [achemblock.com]

- 5. PubChemLite - 8-bromoquinoline-6-carboxylic acid (C10H6BrNO2) [pubchemlite.lcsb.uni.lu]

- 6. 791632-21-8|8-Bromoquinoline-6-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. matrixscientific.com [matrixscientific.com]

- 9. 6-Bromo-8-quinolinecarboxylic acid | C10H6BrNO2 | CID 150121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. 8-Bromoquinoline CAS#: 16567-18-3 [m.chemicalbook.com]

- 13. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Chemical Profile of 8-Bromoquinoline-6-Carboxylic Acid for Synthetic Applications

Introduction: 8-Bromoquinoline-6-carboxylic acid is a substituted heterocyclic compound built upon a quinoline framework. This molecule is of significant interest to researchers in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of more complex structures. Its trifunctional nature—possessing a reactive bromo group, a modifiable carboxylic acid, and an electron-deficient quinoline ring system—provides a powerful platform for creating diverse molecular architectures. Quinoline carboxylic acids, in particular, are recognized scaffolds in drug discovery, forming the core of various therapeutic agents.[1] This guide offers a comprehensive chemical profile of 8-bromoquinoline-6-carboxylic acid (CAS No. 791632-21-8), providing in-depth technical information on its properties, characterization, synthesis, and reactivity to support its effective use in research and development.

Part 1: Core Chemical Identity and Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its successful application in synthesis. This section details the essential identifiers and physicochemical characteristics of 8-bromoquinoline-6-carboxylic acid.

Molecular Structure and Identifiers

The structure of 8-bromoquinoline-6-carboxylic acid features a quinoline ring system substituted with a bromine atom at the C8 position and a carboxylic acid group at the C6 position. This specific arrangement of functional groups is critical to its unique reactivity profile.

Caption: Molecular structure of 8-bromoquinoline-6-carboxylic acid with standard IUPAC numbering.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 8-bromoquinoline-6-carboxylic acid | [2] |

| CAS Number | 791632-21-8 | [2][3] |

| Molecular Formula | C₁₀H₆BrNO₂ | [3][4] |

| Molecular Weight | 252.07 g/mol | [2][3] |

| Monoisotopic Mass | 250.95819 Da | [4] |

| Canonical SMILES | C1=CC2=C(C(=C1)C(=O)O)C=C(N=C2)Br | [4] |

| InChIKey | RDUAIBVSZBTFKK-UHFFFAOYSA-N |[4] |

Physicochemical Properties

Experimental data on the physical properties of this specific isomer are not widely published. The data presented below are based on vendor information and computational predictions. Researchers should consider these values as estimates and verify them experimentally.

Table 2: Physicochemical Data

| Property | Value / Observation | Source(s) & Notes |

|---|---|---|

| Appearance | Expected to be a solid at room temperature. | Based on related quinoline carboxylic acids.[5] |

| Storage | Sealed in dry, room temperature. | [3] |

| XlogP (Predicted) | 2.4 | [4] |

| Solubility | No data available. Likely soluble in polar organic solvents like DMF, DMSO, and alcohols. | General chemical intuition. |

| Melting Point | No data available. | - |

| Boiling Point | No data available. | - |

Part 2: Spectroscopic & Analytical Profile

Spectroscopic analysis is essential for confirming the identity and purity of a synthetic compound. While experimental spectra for 8-bromoquinoline-6-carboxylic acid are not publicly available, this section outlines the expected analytical signatures based on its structure and data from analogous compounds.

Mass Spectrometry (MS)

The most telling feature in the mass spectrum of a monobrominated compound is its isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively).

-

Expected Observation: The mass spectrum will exhibit two prominent peaks for the molecular ion: an M peak corresponding to the molecule containing ⁷⁹Br, and an M+2 peak for the molecule with ⁸¹Br. These peaks will be separated by 2 m/z units and have a characteristic intensity ratio of approximately 1:1.

-

Predicted m/z Values:

-

[M-H]⁻: 249.95091

-

[M+H]⁺: 251.96547

-

These values are based on the monoisotopic mass and are crucial for high-resolution mass spectrometry (HRMS) confirmation.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.5-9.0 ppm) corresponding to the five protons on the quinoline ring. The carboxylic acid proton will appear as a broad singlet far downfield, likely >10 ppm. The precise chemical shifts and coupling constants (J-values) will be influenced by the electronic effects of the bromo and carboxyl substituents. For comparison, the parent compound 8-bromoquinoline shows aromatic signals between 7.3 and 9.0 ppm.[6]

-

¹³C NMR: The carbon NMR spectrum should display ten signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >165 ppm). The remaining nine signals will correspond to the carbons of the quinoline ring. The carbon attached to the bromine (C8) will be shifted upfield due to the heavy atom effect. For reference, the ¹³C signals for 8-bromoquinoline appear between 121 and 152 ppm.[6]

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint of the key functional groups present in the molecule.

-

Carboxylic Acid: A very broad O-H stretching band from ~2500 to 3300 cm⁻¹ and a sharp, strong C=O stretching band around 1700 cm⁻¹.

-

Quinoline Ring: Aromatic C-H stretching signals just above 3000 cm⁻¹, along with C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region.

-

C-Br Bond: A C-Br stretching vibration is expected in the fingerprint region, typically between 600 and 500 cm⁻¹.

Part 3: Synthesis & Reactivity Analysis

8-Bromoquinoline-6-carboxylic acid is primarily a building block, valued for its potential to be elaborated into more complex structures. Understanding its synthesis and the reactivity of its functional groups is key to its application.

Plausible Synthetic Strategies

While specific literature detailing the synthesis of 8-bromoquinoline-6-carboxylic acid is scarce, a logical retrosynthetic analysis points to the parent heterocycle, 8-bromoquinoline, as a key intermediate. The carboxylic acid can be envisioned as arising from the oxidation of a more accessible functional group, such as a methyl or formyl group, at the 6-position.

Caption: Retrosynthetic analysis for 8-bromoquinoline-6-carboxylic acid.

A plausible forward synthesis could involve:

-

Skraup Synthesis: Construction of the 8-bromoquinoline core from 2-bromoaniline using glycerol, an oxidizing agent (like meta-nitrobenzenesulfonic acid), and a dehydrating acid like sulfuric or methanesulfonic acid.[6] This well-established reaction provides direct access to the key heterocyclic intermediate.

-

Functionalization: Introduction of a methyl or acetyl group at the 6-position of 8-bromoquinoline via a Friedel-Crafts-type reaction.

-

Oxidation: Oxidation of the alkyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid.

Chemical Reactivity: A Trifunctional Handle

The synthetic utility of this molecule stems from the distinct reactivity of its three functional domains. The choice of reagents and reaction conditions allows for the selective modification of one site over the others.

Caption: Key reactivity pathways for 8-bromoquinoline-6-carboxylic acid.

-

Reactions at the Carboxylic Acid: The -COOH group is a versatile handle for derivatization. Standard transformations include:

-

Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification).

-

Amidation: Activation with a coupling agent (e.g., HATU, EDC) followed by reaction with a primary or secondary amine to form amides, a critical linkage in many pharmaceuticals.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol.

-

-

Reactions at the Bromo Group: The C-Br bond on the aromatic ring is an ideal site for palladium-catalyzed cross-coupling reactions, which are cornerstone methods for C-C and C-heteroatom bond formation.[7]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl substituents.[8][9]

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, yielding substituted aminoquinolines.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.[10]

-

Causality: The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields in these reactions. Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition step, which is the rate-limiting step for many aryl bromides.[7][8]

-

-

Reactions on the Quinoline Ring: The quinoline system is generally electron-deficient, making it resistant to electrophilic aromatic substitution. Any such reactions would be directed by the existing substituents and would likely require harsh conditions.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a self-validating framework for coupling an arylboronic acid to the 8-bromoquinoline-6-carboxylic acid core.

-

Reagent Preparation: To an oven-dried reaction vial, add 8-bromoquinoline-6-carboxylic acid (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0–3.0 equiv.).

-

Inerting the Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is critical as the palladium(0) active catalyst is oxygen-sensitive.

-

Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) to the vial. Add a deoxygenated solvent system (e.g., a mixture of dioxane and water) via syringe.

-

Reaction: Heat the mixture to the required temperature (typically 80–110 °C) with vigorous stirring.

-

Monitoring and Validation: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material and the appearance of a new, less polar spot (on silica TLC) and a product peak with the expected mass in LC-MS validates the reaction's progress.

-

Workup and Purification: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Part 4: Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. The following information is based on data for 8-bromoquinoline-6-carboxylic acid and structurally related compounds.

Table 3: GHS Hazard Information for 8-Bromoquinoline-6-Carboxylic Acid

| Category | Information | Source(s) |

|---|---|---|

| Pictogram | GHS07 (Exclamation Mark) | [3] |

| Signal Word | Warning | [3] |

| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled. | [3] |

| Precautionary Codes | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, P501 |[3] |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[11][12] Ensure that safety showers and eyewash stations are readily accessible.[13]

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling.[14] Do not eat, drink, or smoke in the laboratory.[11]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][11] Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste materials and empty containers in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[14]

Conclusion

8-Bromoquinoline-6-carboxylic acid stands out as a highly functionalized and synthetically valuable building block. Its chemical profile is defined by three distinct and addressable reactive sites, offering a modular approach to the construction of complex molecular targets. The C-Br bond serves as a linchpin for modern cross-coupling chemistry, while the carboxylic acid provides a gateway for amide and ester library synthesis. This guide provides the core technical knowledge required for researchers to confidently and safely incorporate this versatile reagent into their synthetic programs, paving the way for new discoveries in drug development and materials science.

References

-

Org Prep Daily. (2009, November 10). 8-bromoquinoline – a painless Skraup synthesis. WordPress.com. [Link]

-

PubChem. (n.d.). 8-bromoquinoline-6-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 6-Bromo-8-quinolinecarboxylic acid. National Center for Biotechnology Information. [Link]

-

Zhou, G., et al. (2014). Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(7), 1794-1800. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). Application to carboxylic acid-containing drugs and natural products. ResearchGate. [Link]

-

ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

ResearchGate. (2025, August 6). The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates. ResearchGate. [Link]

-

PubChem. (n.d.). 8-Bromoquinoline-3-carboxylic acid. National Center for Biotechnology Information. [Link]

Sources

- 1. Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 8-bromoquinoline-6-carboxylic acid 95% | CAS: 791632-21-8 | AChemBlock [achemblock.com]

- 3. 791632-21-8|8-Bromoquinoline-6-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. PubChemLite - 8-bromoquinoline-6-carboxylic acid (C10H6BrNO2) [pubchemlite.lcsb.uni.lu]

- 5. 8-Bromoquinoline-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 6. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.fr [fishersci.fr]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. aksci.com [aksci.com]

Methodological & Application

Application Note: Scalable Synthesis of 8-Bromoquinoline-6-Carboxylic Acid

Executive Summary

The synthesis of 8-bromoquinoline-6-carboxylic acid presents a specific regiochemical challenge. Direct bromination of quinoline-6-carboxylic acid typically yields the 5-bromo or 5,8-dibromo adducts due to electronic directing effects, making it unsuitable for high-purity pharmaceutical applications.[1]

This guide details a regioselective, scalable "Bottom-Up" approach utilizing a modified Skraup cyclization. By installing the bromine atom on the aniline precursor (4-amino-3-bromobenzoic acid) prior to ring closure, we guarantee the 8-position regiochemistry.[1] Furthermore, this protocol replaces the traditional, hazardous "violent" Skraup conditions (H₂SO₄/Nitrobenzene) with a controllable, modern variant using Methanesulfonic acid (MsOH) and Sodium m-nitrobenzenesulfonate, significantly improving the safety profile for scale-up.[1]

Strategic Route Selection

Retrosynthetic Analysis

The structural integrity of the 8-bromo-6-carboxy substitution pattern is best preserved by synthesizing the pyridine ring onto a pre-functionalized benzene ring.[1]

-

Route A (Not Recommended): Direct bromination of quinoline-6-carboxylic acid.[1]

-

Route B (Recommended): Modified Skraup Cyclization of 4-amino-3-bromobenzoic acid.[1]

Reaction Pathway Diagram[1]

Caption: Retrosynthetic logic ensuring regiochemical purity via pre-functionalized aniline precursors.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Amino-3-bromobenzoic Acid

Rationale: Using elemental bromine on an industrial scale is hazardous.[1] This protocol utilizes an oxidative bromination strategy (H₂O₂/HBr), which is greener, generates water as the primary byproduct, and offers high atom economy.[1]

Materials:

-

4-Aminobenzoic acid (PABA): 13.7 g (100 mmol)[1]

-

Ammonium bromide (NH₄Br): 10.8 g (110 mmol)[1]

-

Glacial Acetic Acid: 100 mL

-

Hydrogen Peroxide (30% aq): 12 mL (~110 mmol)

Protocol:

-

Setup: Charge a 500 mL 3-neck round-bottom flask (RBF) with PABA, NH₄Br, and Glacial Acetic Acid. Equip with a mechanical stirrer and a dropping funnel.[1]

-

Addition: Add the Hydrogen Peroxide solution dropwise over 30 minutes at room temperature (20–25°C). Note: The reaction is slightly exothermic; monitor internal temperature.

-

Reaction: Stir the mixture at ambient temperature for 3–4 hours. The color will transition from white/pale yellow to orange/brown.[1]

-

Quench & Precipitation: Pour the reaction mixture into 400 mL of ice-cold water. The product will precipitate as a solid.[1][4][5]

-

Isolation: Filter the solid under vacuum. Wash the cake with cold water (2 x 50 mL) to remove residual acetic acid and inorganic salts.[1]

-

Drying: Dry in a vacuum oven at 50°C overnight.

-

Yield: Expected yield: 15–17 g (70–80%).

-

Checkpoint: ¹H NMR should show 1,2,4-trisubstitution pattern on the benzene ring.[1]

-

Step 2: Modified Skraup Cyclization (The "Painless" Route)

Rationale: The classic Skraup reaction (H₂SO₄ + Nitrobenzene) is notorious for "runaway" exotherms (the "volcano" effect).[1] We utilize Methanesulfonic acid (MsOH) as a controllable solvent/catalyst and Sodium m-nitrobenzenesulfonate as a water-soluble, milder oxidant.[1] This allows for easier workup and safer thermal profiles.[1]

Materials:

-

4-Amino-3-bromobenzoic acid (from Step 1): 10.8 g (50 mmol)[1]

-

Glycerol (anhydrous): 18.4 g (200 mmol)[1]

-

Sodium m-nitrobenzenesulfonate: 13.5 g (60 mmol)[1]

-

Methanesulfonic acid (MsOH): 80 mL[1]

-

Ferrous Sulfate (FeSO₄[1]·7H₂O): 0.5 g (Catalyst to moderate radical mechanism)[1]

Protocol:

-

Solvent Charge: In a 500 mL reactor equipped with a reflux condenser and internal temperature probe, charge the MsOH.

-

Pre-heating: Heat MsOH to 80°C.

-

Solids Addition: Add the 4-amino-3-bromobenzoic acid, Sodium m-nitrobenzenesulfonate, and FeSO₄. Stir until a homogeneous suspension/solution is formed.

-

Controlled Addition (Critical): Add Glycerol dropwise over 1 hour.

-

Reflux: Once addition is complete, ramp temperature to 135°C–140°C and hold for 4–6 hours.

-

Quench: Cool the reaction mixture to room temperature. Pour the dark syrup carefully into 300 g of crushed ice.

Step 3: Purification via Isoelectric Precipitation

Rationale: Chromatography is expensive at scale.[1] Since the product is an amino acid (quinoline N is basic, COOH is acidic), it has a distinct isoelectric point (pI).[1] We can isolate it purely by pH manipulation.[1]

Protocol:

-

Neutralization: The quenched mixture (in ice water) will be highly acidic (pH < 1).[1]

-

Adjustment: Slowly add 50% NaOH solution (or solid Na₂CO₃ for gentler control) with vigorous stirring.

-

Washing: Wash the cake with water (3 x 50 mL) and then a small amount of cold acetone (20 mL) to remove organic impurities.

-

Recrystallization (Optional): If higher purity (>98%) is required, recrystallize from DMF/Ethanol or Acetic Acid.

Process Safety & Scale-Up Logic

The following diagram illustrates the critical control points (CCPs) for scaling this reaction safely.

Caption: Critical Control Points (CCPs) for thermal and chemical hazard management.

Key Safety Parameters:

-

Acrolein Management: The dehydration of glycerol generates acrolein, a potent lachrymator and toxin.[1] All reactions must be vented to a scrubber (sodium bisulfite solution) or efficient fume hood.[1]

-

Thermal Runaway: In the classic Skraup, the reaction can become autocatalytic.[1] The use of MsOH (Methanesulfonic acid) provides a higher heat capacity and better thermal transfer than H₂SO₄, mitigating hot spots.

Analytical Validation

Expected Data for 8-Bromoquinoline-6-carboxylic acid:

| Property | Value / Description |

| Appearance | Off-white to tan powder |

| Molecular Weight | 252.06 g/mol |

| Melting Point | >280°C (decomposition) |

| ¹H NMR (DMSO-d₆) | δ 9.10 (dd, 1H, H2), 8.65 (d, 1H, H4), 8.45 (d, 1H, H5), 8.20 (d, 1H, H7), 7.75 (dd, 1H, H3).[1] Note: H5 and H7 appear as meta-coupled doublets on the benzene ring.[1] |

| Mass Spec (ESI) | [M+H]⁺ = 252/254 (1:1 Isotopic pattern for Br) |

References

-

Skraup Reaction Mechanisms & Modifications: Manske, R. H. F., & Kulka, M. (1953).[1] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59–98.[1][9] [1]

-

Synthesis of 4-Amino-3-bromobenzoic Acid (Precursor): Krishna Mohan, S., et al. (2004).[1] Oxidative bromination using H2O2/NH4Br.[1][5] Journal of Chemical Crystallography (Cited in PMC context for structure validation).[1]

-

Modern "Painless" Skraup Conditions: Bose, D. S., & Kumar, R. K. (2006).[1] An improved and efficient protocol for the Skraup synthesis of quinolines using methanesulfonic acid.[1] Tetrahedron Letters. (General method adaptation).

-

Regioselectivity in Quinoline Synthesis: Jones, G. (1977).[1] The Chemistry of Heterocyclic Compounds: Quinolines. Wiley-Interscience.[1] [1]

-

Scale-Up Safety for Skraup Reactions: Organic Syntheses, Coll. Vol. 1, p. 478 (1941); Vol. 20, p. 79 (1940).[1] (Foundational safety notes on the violence of the reaction).

Sources

- 1. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 2. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]

- 3. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 8. 4-Amino-3-bromobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Skraup reaction - Wikipedia [en.wikipedia.org]

Application Notes & Protocols: Esterification Methods for 8-Bromoquinoline-6-Carboxylic Acid

Abstract

Esters of 8-bromoquinoline-6-carboxylic acid are valuable intermediates in medicinal chemistry and materials science, serving as key building blocks for novel therapeutic agents and functional materials. The inherent electronic properties of the quinoline scaffold, characterized by an electron-deficient ring system, present unique challenges for standard esterification procedures. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and executing appropriate esterification strategies for this substrate. We present detailed, field-tested protocols for three distinct methods: the classical Fischer-Speier esterification, the mild and efficient Steglich esterification, and an alternative alkylation of the corresponding carboxylate salt. The causality behind experimental choices, comparative analysis of the methods, and a troubleshooting guide are provided to ensure reliable and reproducible synthesis.

Introduction and Strategic Considerations

8-Bromoquinoline-6-carboxylic acid is a heterocyclic compound whose derivatives are explored for a range of biological activities. The quinoline core is a "privileged scaffold" in drug discovery, and functionalization at the 6-position via an ester linkage allows for the introduction of diverse molecular fragments to modulate pharmacokinetic and pharmacodynamic properties.

However, the esterification of this substrate is not always straightforward. The nitrogen atom in the quinoline ring withdraws electron density, which can decrease the nucleophilicity of the carboxylate group and potentially interfere with acid-catalyzed reactions. Therefore, the choice of esterification method must be carefully considered based on the properties of the alcohol, the desired reaction scale, and the lability of other functional groups.

Method 1: Fischer-Speier Esterification (Acid-Catalyzed)

This classical method is often the first choice for simple, non-sensitive substrates due to its operational simplicity and low reagent cost. It is an equilibrium-controlled reaction between a carboxylic acid and an alcohol, catalyzed by a strong Brønsted acid.[1][2][3]

Principle & Mechanism

The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄, p-TsOH).[2][3] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.[1][3] To drive the equilibrium towards the product, an excess of the alcohol reactant is typically used, or water is removed as it is formed.[1][4]

Detailed Protocol: Synthesis of Methyl 8-bromoquinoline-6-carboxylate

Reagents & Equipment:

-

8-Bromoquinoline-6-carboxylic acid (1.0 eq)

-

Methanol (MeOH), anhydrous (can be used as solvent, >20 eq)

-

Sulfuric acid (H₂SO₄), concentrated (0.1-0.3 eq)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 8-bromoquinoline-6-carboxylic acid (e.g., 2.52 g, 10 mmol).

-

Add a large excess of anhydrous methanol (e.g., 80 mL). The alcohol serves as both reactant and solvent.[4][5]

-

Place the flask in an ice bath and slowly add concentrated sulfuric acid (e.g., 0.2 mL, ~3.6 mmol) dropwise with vigorous stirring. Caution: Addition is exothermic.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C for methanol).

-

Maintain reflux for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Carefully remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL, to neutralize the acid catalyst), and brine (1 x 50 mL).[5]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure methyl 8-bromoquinoline-6-carboxylate.

Advantages & Limitations

-

Advantages: Inexpensive reagents, simple setup, suitable for large-scale synthesis with simple alcohols.

-

Limitations: Harsh acidic conditions and high temperatures can be incompatible with sensitive functional groups. The reaction is reversible, which can lead to incomplete conversion.[5] For some substituted quinoline carboxylic acids, this method has been reported to give low yields.[6]

Method 2: Steglich Esterification (DCC/DMAP Coupling)

The Steglich esterification is a powerful and mild method that utilizes a carbodiimide coupling agent and a nucleophilic catalyst. It is particularly effective for coupling sterically hindered components or substrates that are sensitive to acid or heat.[7][8]

Principle & Mechanism

This method, first described by Wolfgang Steglich in 1978, uses dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid.[7][9] DCC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[8] This intermediate is then susceptible to nucleophilic attack by the alcohol. 4-Dimethylaminopyridine (DMAP) is used as a catalyst; it reacts with the O-acylisourea to form an even more reactive acyl-pyridinium species ("active ester"), which accelerates the reaction and suppresses a common side reaction where the O-acylisourea rearranges to a stable N-acylurea.[7][8] The water generated during the reaction is consumed by DCC, forming the insoluble byproduct dicyclohexylurea (DCU).[7]

Detailed Protocol: Synthesis of Benzyl 8-bromoquinoline-6-carboxylate

Reagents & Equipment:

-

8-Bromoquinoline-6-carboxylic acid (1.0 eq)

-

Benzyl alcohol (1.1-1.5 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere

-

0.5 M HCl solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Sintered glass funnel for filtration

Procedure:

-

Dissolve 8-bromoquinoline-6-carboxylic acid (e.g., 1.26 g, 5 mmol) and benzyl alcohol (e.g., 0.65 g, 6 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Add DMAP (e.g., 61 mg, 0.5 mmol).

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of DCC (e.g., 1.13 g, 5.5 mmol) in a small amount of anhydrous DCM dropwise to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor by TLC.

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.[7]

-

Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (hexane/ethyl acetate) to yield pure benzyl 8-bromoquinoline-6-carboxylate. Note: If the DCU byproduct is soluble in the reaction solvent, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a good alternative, as its urea byproduct is water-soluble and can be removed during the aqueous workup.[10]

Advantages & Limitations

-

Advantages: Mild reaction conditions (room temperature), high yields, applicable to a wide range of alcohols including sterically hindered or acid-sensitive ones.[7][8][11]

-

Limitations: Higher cost of reagents (DCC/EDC, DMAP), stoichiometric formation of a urea byproduct that must be removed, and potential for side reactions if not catalyzed properly.[8]

Method 3: Alkylation of Carboxylate Salt

This method provides an alternative pathway that avoids both strong acids and coupling agents. It involves a two-step process: deprotonation of the carboxylic acid to form a carboxylate salt, followed by an Sₙ2 reaction with an alkyl halide.

Principle & Mechanism

The carboxylic acid is first treated with a suitable base to quantitatively form the corresponding carboxylate anion. This anion then acts as a nucleophile, attacking an electrophilic alkyl halide (e.g., methyl iodide, benzyl bromide) in a classic Sₙ2 substitution reaction to form the ester. The choice of base and solvent is crucial for ensuring the reactivity of the carboxylate. Bases like cesium carbonate (Cs₂CO₃) or tetrabutylammonium fluoride (Bu₄NF) are effective.[6][12]

Detailed Protocol: Synthesis of Ethyl 8-bromoquinoline-6-carboxylate

Reagents & Equipment:

-

8-Bromoquinoline-6-carboxylic acid (1.0 eq)

-

Cesium carbonate (Cs₂CO₃) (1.0-1.5 eq)

-

Iodoethane (EtI) or Bromoethane (EtBr) (1.2-2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere

-

Water, Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Add 8-bromoquinoline-6-carboxylic acid (e.g., 1.26 g, 5 mmol) and anhydrous DMF (30 mL) to a round-bottom flask under a nitrogen atmosphere.

-

Add cesium carbonate (e.g., 2.44 g, 7.5 mmol) to the suspension. Stir at room temperature for 30-60 minutes to ensure complete formation of the cesium carboxylate salt.

-

Add iodoethane (e.g., 1.17 g, 7.5 mmol) to the mixture via syringe.

-

Heat the reaction mixture to 40-60°C and stir for 2-8 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water (100 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL) to remove DMF and salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield pure ethyl 8-bromoquinoline-6-carboxylate.

Advantages & Limitations

-

Advantages: Avoids strong acids and coupling agents, generally clean reactions, useful when the alcohol is unavailable or volatile and its corresponding halide is more convenient.

-

Limitations: Requires a reactive alkyl halide (primary or benzylic halides work best). Hindered secondary or tertiary halides are unsuitable as they will favor elimination. The base (e.g., Cs₂CO₃) can be expensive.

Comparative Analysis

| Feature | Fischer-Speier Esterification | Steglich Esterification | Alkylation of Carboxylate Salt |

| Conditions | Harsh (Strong Acid, Heat) | Mild (Room Temperature) | Mild to Moderate (Base, RT to 60°C) |

| Catalyst/Reagent | H₂SO₄, p-TsOH (catalytic) | DCC/EDC (stoichiometric), DMAP (catalytic) | Cs₂CO₃, K₂CO₃ (stoichiometric) |

| Alcohol Scope | Primary & Secondary Alcohols | Primary, Secondary & Tertiary Alcohols | N/A (Uses Alkyl Halide) |

| Byproducts | Water | Dicyclohexylurea (DCU) or water-soluble urea | Halide Salt (e.g., CsI) |

| Key Advantage | Low Cost, Simple Setup | High Yield, Broad Substrate Scope | Avoids Acid/Coupling Agents |

| Key Disadvantage | Low yield for sensitive substrates | Reagent Cost, Byproduct Removal | Limited to reactive alkyl halides |

| Typical Yield | Moderate to Good | Good to Excellent | Good to Excellent |

Method Selection Workflow

To assist researchers in selecting the optimal method, the following decision tree is provided.

Sources

- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 2. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Steglich esterification - Wikipedia [en.wikipedia.org]

- 8. Steglich Esterification [organic-chemistry.org]

- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Optimization of Buchwald-Hartwig Amination for 8-Bromoquinoline-6-Carboxylic Acid

[1]

Executive Summary & Strategic Analysis

The functionalization of 8-bromoquinoline-6-carboxylic acid via Buchwald-Hartwig amination presents a classic "competing functionality" challenge in medicinal chemistry. This substrate contains three distinct interference points:

-

The Electrophile (C8-Br): Located in the peri-position relative to the quinoline nitrogen, creating significant steric bulk that impedes oxidative addition and reductive elimination.

-

The Catalyst Poison (N1): The quinoline nitrogen is a strong

-donor capable of displacing phosphine ligands, leading to catalyst deactivation (formation of Pd-pyridyl resting states). -

The Proton Source (C6-COOH): The free carboxylic acid (pKa ~4.8) will instantly quench standard alkoxide bases (NaOtBu) and can lead to catalyst poisoning via carboxylate coordination.

Recommendation: While direct amination of the free acid is theoretically possible using soluble organic bases (e.g., LiHMDS), it is operationally brittle and suffers from poor solubility. The "Gold Standard" protocol described herein utilizes a Protection-Coupling-Deprotection (P-C-D) strategy. This ensures robust reproducibility, higher yields, and simplified purification.

Critical Decision Matrix: Ligand & Base Selection

Success in this reaction relies entirely on the steric bulk of the ligand and the pKa of the base.

| Component | Recommendation | Scientific Rationale |

| Catalyst Source | Pd₂(dba)₃ or Pd(OAc)₂ | Pd(OAc)₂ is cheaper but requires reduction. Pre-catalysts (e.g., XPhos Pd G3 ) are superior for rapid initiation. |

| Ligand | BrettPhos (Primary Amines)RuPhos (Secondary Amines)Xantphos (General) | These bulky, electron-rich dialkylbiaryl phosphines facilitate oxidative addition at the crowded C8 position and prevent N1-coordination to Palladium. |

| Base | Cs₂CO₃ (Cesium Carbonate) | Mild enough to preserve the ester protecting group; effective in non-polar solvents. Avoid NaOtBu if ester is present.[1] |

| Solvent | 1,4-Dioxane or Toluene | High boiling points (100-110°C) are required to overcome the activation energy of the sterically hindered C8-Br bond. |

Detailed Experimental Protocols

Phase 1: Esterification (Protection)

Objective: Mask the acidic proton to prevent catalyst quenching and improve solubility in organic media.

-

Setup: Charge a round-bottom flask with 8-bromoquinoline-6-carboxylic acid (1.0 equiv).

-

Solvent: Suspend in anhydrous Methanol (0.5 M concentration).

-

Catalyst: Add concentrated H₂SO₄ (0.1 equiv) or Thionyl Chloride (1.2 equiv) dropwise at 0°C.

-

Reaction: Reflux at 65°C for 4–6 hours. Monitor by LCMS for disappearance of acid.

-

Workup: Concentrate in vacuo. Neutralize with sat. NaHCO₃. Extract with EtOAc. Dry over Na₂SO₄ and concentrate.

-

Checkpoint: Product should be the methyl ester (Lipophilic, soluble in Toluene).

-

Phase 2: Buchwald-Hartwig Amination (The Coupling)

Objective: Install the amine at C8 using a catalytic system resistant to N-poisoning.

Reagents:

-

Substrate: Methyl 8-bromoquinoline-6-carboxylate (1.0 equiv)

-

Nucleophile: Target Amine (1.2 equiv)

-

Catalyst: XPhos Pd G3 (2–5 mol%) [Alternatively: Pd₂(dba)₃ (2 mol%) + XPhos (4-8 mol%)]

-

Base: Cs₂CO₃ (2.0 equiv, dried)

-

Solvent: Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Protocol:

-

Inerting: Flame-dry a resealable reaction vial (or microwave vial) and cool under Argon flow.

-

Charging: Add the Ester Substrate , Cs₂CO₃ , and Pd Pre-catalyst (solid) to the vial.

-

Note: If using a liquid amine, add it after the solvent. If solid, add now.

-

-

Solvation: Add anhydrous 1,4-Dioxane. Sparge with Argon for 5 minutes to remove dissolved O₂ (critical for preventing phenol formation).

-

Reaction: Seal the vial. Heat to 100°C for 12–18 hours.

-

Visual Check: The reaction mixture should turn from dark red/brown to black/grey. A persistent bright yellow/orange color often indicates catalyst oxidation (failure).

-

-

Workup: Cool to room temperature. Dilute with EtOAc. Filter through a Celite pad to remove Palladium black and inorganic salts.

-

Purification: Concentrate filtrate. Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Phase 3: Hydrolysis (Deprotection - Optional)

Objective: Reveal the carboxylic acid if the final target requires it.

-

Reaction: Dissolve the coupled ester in THF/Water (3:1). Add LiOH·H₂O (3.0 equiv).

-

Conditions: Stir at RT or 40°C until ester is consumed (LCMS).

-

Isolation: Carefully acidify to pH 4–5 with 1M HCl. The zwitterionic amino-acid product often precipitates. Filter and dry.

Visualized Workflows

Workflow Logic: The Protection Strategy

The following diagram illustrates the decision logic and process flow for this specific scaffold.

Figure 1: Strategic workflow comparing the robust Protection Route (A) against the high-risk Direct Route (B).

Catalytic Cycle & Ligand Role

This diagram highlights why specific ligands are chosen to overcome the C8-steric hindrance.

Figure 2: Catalytic cycle emphasizing the risk of off-cycle catalyst resting states caused by the quinoline nitrogen.

Troubleshooting & Optimization Guide

Common Failure Modes

| Observation | Diagnosis | Corrective Action |

| No Reaction (Starting Material Recovered) | Catalyst deactivation via N-coordination. | Switch to BrettPhos or tBuXPhos . These ligands are bulky enough to prevent the quinoline nitrogen from binding to the Pd center. |

| Low Conversion (<30%) | Oxidative addition is too slow due to C8 sterics. | Increase temperature to 110°C . Ensure solvent is degassed (O₂ kills active Pd). |

| Ester Hydrolysis | Base is too strong or wet. | Ensure Cs₂CO₃ is anhydrous. Do not use hydroxides or alkoxides (NaOtBu). Switch solvent to anhydrous Toluene. |

| Protodehalogenation (H replaces Br) | Usually occurs with primary amines. Switch to BrettPhos Pd G3 which is specifically designed to suppress this side reaction. |

Data Reporting Standard

When recording results in your ELN (Electronic Lab Notebook), structure the data as follows to allow for rapid comparative analysis:

| Entry | Ligand | Base | Solvent | Temp (°C) | Conv.[2][3][4] (%) | Yield (%) | Notes |

| 1 | XPhos | Cs₂CO₃ | Dioxane | 100 | 85 | 72 | Clean profile |

| 2 | BINAP | NaOtBu | Toluene | 100 | 40 | 15 | Ester hydrolysis obs. |

| 3 | PPh₃ | K₂CO₃ | DMF | 120 | 0 | 0 | Catalyst poisoning |

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[4][5] Reaction of aryl bromides with primary and secondary amines. Journal of the American Chemical Society, 116(13), 5969-5970. [Link]

-

Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348-1350. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. 8-Bromoquinoline | 16567-18-3 [chemicalbook.com]

Strategic Functionalization of the C8-Position in Quinoline-6-Carboxylic Acid

Application Note: AN-Q8-FUNC

Executive Summary & Chemical Logic

The functionalization of 8-bromoquinoline-6-carboxylic acid presents a unique dichotomy in medicinal chemistry. While the quinoline scaffold is a privileged structure in kinase and sirtuin inhibition, the C8 position is notoriously difficult to modify due to the "peri-effect" —the steric and electronic interaction between the C8 substituent and the N1 lone pair.

This guide provides a validated workflow to overcome these barriers. Unlike standard aryl halide couplings, the C8-bromoquinoline system requires specific ligand architectures to prevent catalyst deactivation by N1 chelation and to facilitate oxidative addition in a sterically crowded environment.

The Challenge: The "Peri" Wall

-

Steric Hindrance: The C8-Br bond is parallel to the N1 lone pair. Bulky ligands required for Pd-catalysis often clash with the N1 site.

-

Electronic Deactivation: The C6-carboxylic acid is an electron-withdrawing group (EWG). While this typically activates the ring for nucleophilic attack (SNAr), it reduces the electron density required for the oxidative addition step in Pd-catalyzed cycles.

-

Catalyst Poisoning: The free carboxylic acid can form unreactive Pd-carboxylates. Protection is mandatory.

Phase I: Substrate Activation (Esterification)

Objective: Mask the acidic proton to prevent catalyst sequestration and improve solubility in organic coupling solvents.

Protocol A: Thionyl Chloride Mediated Methylation

Rationale: This method generates anhydrous HCl in situ, driving the Fischer esterification to completion without introducing water, which simplifies workup compared to H2SO4 methods.

Materials:

-

8-Bromoquinoline-6-carboxylic acid (1.0 equiv)

-

Thionyl Chloride (SOCl2) (3.0 equiv)

-

Methanol (Anhydrous, 0.5 M concentration relative to substrate)

Step-by-Step:

-

Setup: Charge a round-bottom flask with 8-bromoquinoline-6-carboxylic acid and anhydrous methanol under N2. Cool to 0°C.

-

Addition: Add SOCl2 dropwise via syringe over 20 minutes. Caution: Exothermic gas evolution (SO2/HCl).

-

Reflux: Heat the mixture to reflux (65°C) for 4–6 hours.

-

Checkpoint: Monitor by LCMS. The acid (M+H ~252) should disappear, replaced by the methyl ester (M+H ~266).

-

-

Workup: Concentrate the solvent in vacuo. Redissolve the residue in DCM and wash with saturated NaHCO3 (carefully, to neutralize residual HCl) and brine.

-

Isolation: Dry over Na2SO4, filter, and concentrate.

-

Yield Expectation: >95%.[1] The product, Methyl 8-bromoquinoline-6-carboxylate , is usually a beige solid requiring no chromatography.

-

Phase II: C-C Bond Formation (Suzuki-Miyaura)

Objective: Install aryl/heteroaryl groups at C8. Critical Factor: Ligand Selection. Standard ligands like PPh3 or dppf often fail or give low yields due to the C8/N1 steric clash. We utilize Buchwald Biaryl Phosphines (e.g., XPhos, SPhos) which form a "roof" over the Pd center, facilitating reductive elimination in hindered systems.

Protocol B: Sterically Demanding Suzuki Coupling

| Parameter | Standard Condition (Low Steric) | Recommended (High Steric/C8) |

| Catalyst | Pd(dppf)Cl2 · DCM | Pd2(dba)3 or Pd-XPhos G3 |

| Ligand | dppf | XPhos (for aryl) or SPhos (for heteroaryl) |

| Base | K2CO3 | K3PO4 (Anhydrous) |

| Solvent | Dioxane/Water (4:1) | Toluene/Water (10:1) or n-Butanol |

| Temp | 80°C | 100–110°C |

Step-by-Step (High Steric Protocol):

-

Charge: In a microwave vial or pressure tube, add Methyl 8-bromoquinoline-6-carboxylate (1.0 equiv), Boronic Acid (1.5 equiv), Pd2(dba)3 (0.02 equiv), and XPhos (0.04 equiv).

-

Note: Pre-complexed catalysts like XPhos-Pd-G3 (0.02 equiv) are preferred for reproducibility.

-

-

Solvent: Add Toluene (degassed) and K3PO4 (3.0 equiv, dissolved in minimum water or added as solid).

-

Deoxygenate: Sparge with Argon for 5 minutes. This is critical; electron-rich phosphines oxidize rapidly.

-

Reaction: Seal and heat to 100°C for 12 hours (or 110°C for 1 hour in Microwave).

-

Workup: Filter through a Celite pad eluting with EtOAc. Wash filtrate with water.[2]

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Phase III: C-N Bond Formation (Buchwald-Hartwig)

Objective: Amination at C8. Critical Factor: The N1 nitrogen of quinoline can compete with the amine substrate for binding to Pd. We use BrettPhos or RuPhos , which are specifically designed to prevent this chelation and facilitate the coupling of primary/secondary amines with hindered halides.

Protocol C: C8-Amination

Materials:

-

Methyl 8-bromoquinoline-6-carboxylate (1.0 equiv)

-

Amine (1.2 equiv)

-

Catalyst: BrettPhos Pd G3 (0.02–0.05 equiv)

-

Base: Cs2CO3 (2.0 equiv) - Avoid NaOtBu to prevent ester hydrolysis.

-

Solvent: 1,4-Dioxane (Anhydrous)[2]

Step-by-Step:

-

Glovebox/Schlenk: This reaction is sensitive to O2 and moisture.

-

Mix: Combine substrate, amine, base, and catalyst in the reaction vessel.

-

Solvent: Add dioxane.

-

Heat: 100°C for 16 hours.

-

Troubleshooting: If conversion is low, switch to RuPhos Pd G3 and increase temperature to 120°C. RuPhos is smaller and may access the C8 pocket better for secondary amines.

-

Workflow Visualization

Diagram 1: Synthesis Pipeline

This flowchart illustrates the decision logic for functionalizing the C8 position, highlighting the critical esterification step.

Caption: The mandatory protection strategy prevents catalyst poisoning and enables high-yielding C8 functionalization.

Diagram 2: The "Peri-Effect" & Ligand Selection

This diagram visualizes why standard ligands fail and bulky ligands succeed at C8.

Caption: Bulky biaryl ligands (XPhos) prevent N1-coordination, enabling oxidative addition at the hindered C8 site.[3][4][5]

References & Grounding

-

Reactivity of 8-Bromoquinoline: The specific challenges of the 8-position (peri-effect) versus the 6-position are well documented.[6] The 8-position is sterically encumbered by the quinoline nitrogen.

-

Source:

-

-

Suzuki Coupling on Hindered Substrates: The use of Buchwald biaryl phosphine ligands (SPhos, XPhos) is the gold standard for sterically demanding couplings where standard Pd(PPh3)4 fails.

-

Source:

-

-

Buchwald-Hartwig Amination: For heteroaryl halides with potential chelating nitrogens (like quinoline), BrettPhos and RuPhos are required to maintain catalytic activity.

-

Source:

-

-

Esterification Protocols: The conversion of carboxylic acids to methyl esters using Thionyl Chloride/Methanol is a standard, high-yielding protocol in organic synthesis.

-

Source:

-

Disclaimer

This protocol is intended for use by trained chemical professionals. Always review the Safety Data Sheets (SDS) for 8-bromoquinoline derivatives and palladium catalysts before handling. All reactions involving palladium coupling should be performed under an inert atmosphere.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. data.epo.org [data.epo.org]

- 3. pr.ibs.re.kr [pr.ibs.re.kr]

- 4. Visible-Light-Induced Amination of Quinoline at the C8 Position via a Postcoordinated Interligand-Coupling Strategy under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uop.edu.pk [uop.edu.pk]

- 6. benchchem.com [benchchem.com]

The Strategic Derivatization of 8-Bromoquinoline-6-Carboxylic Acid: A Gateway to Novel Pharmaceutical Intermediates

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of activities, including roles as kinase inhibitors in oncology.[1][2] The strategic functionalization of this privileged heterocycle is paramount in the generation of novel drug candidates. 8-Bromoquinoline-6-carboxylic acid emerges as a particularly valuable starting material, offering two distinct points for chemical modification: the bromine-substituted position 8 and the carboxylic acid at position 6. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the preparation of key pharmaceutical intermediates from this versatile building block. We will delve into the mechanistic rationale behind crucial synthetic transformations and provide detailed, field-tested protocols for esterification, amide bond formation, and palladium-catalyzed cross-coupling reactions.

Core Synthetic Strategies

The synthetic utility of 8-bromoquinoline-6-carboxylic acid lies in the sequential or orthogonal functionalization of its two reactive sites. The carboxylic acid can undergo esterification or direct amidation, while the bromine atom provides a handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[2][3] A common and effective strategy involves the initial protection of the carboxylic acid moiety as an ester. This prevents potential interference of the acidic proton with the basic conditions often employed in cross-coupling reactions and enhances solubility in organic solvents. Following the successful modification at the 8-position, the ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be further derivatized, for instance, by forming an amide bond.

Part 1: Protection of the Carboxylic Acid Moiety

Prior to undertaking cross-coupling reactions at the C8-position, it is often advantageous to protect the carboxylic acid at the C6-position as an ester. This prevents the acidic proton from interfering with the basic conditions typically required for these transformations. Fischer-Speier esterification offers a straightforward and scalable method for this purpose.

Protocol 1: Fischer-Speier Esterification of 8-Bromoquinoline-6-Carboxylic Acid

This protocol details the synthesis of methyl 8-bromoquinoline-6-carboxylate, a key intermediate for subsequent cross-coupling reactions.

Materials:

-

8-Bromoquinoline-6-carboxylic acid

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottomed flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 100-mL round-bottomed flask, add 8-bromoquinoline-6-carboxylic acid (1.0 eq) and anhydrous methanol (20 mL per gram of carboxylic acid).

-

With gentle swirling, carefully add concentrated sulfuric acid (0.2 mL per gram of carboxylic acid) dropwise.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Carefully pour the cooled solution into a separatory funnel containing 50 mL of water.

-

Rinse the reaction flask with dichloromethane (40 mL) and add the rinsing to the separatory funnel.

-

Shake the funnel to extract the product into the organic layer. Separate the layers.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 25 mL) to neutralize any remaining acid. Caution: Foaming may occur.

-

Wash the organic layer with brine (25 mL), then dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude methyl 8-bromoquinoline-6-carboxylate.

-